4,4-Butanediyldioxydibenzoic acid
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Overview
Description
4,4-Butanediyldioxydibenzoic acid is an organic compound with the molecular formula C18H18O6 and a molecular weight of 330.33 g/mol . This compound is known for its unique structure, which consists of two benzoic acid moieties connected by a butanediyldioxy linker. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Butanediyldioxydibenzoic acid can be achieved through several methods. One common approach involves the condensation reaction between 4-chlorobenzoic acid and 4-hydroxybenzoic acid in the presence of an acid-binding agent and a polar high-boiling point solvent. The reaction is typically carried out at temperatures ranging from 140°C to 280°C until the content of 4-chlorobenzoic acid in the reaction system is reduced to 0.1-0.5%. The polar solvent is then diluted with water to precipitate the this compound .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for high yield and quality, with careful control of reaction conditions to ensure consistency and efficiency. The use of readily available raw materials and mild reaction conditions makes this method cost-effective and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4,4-Butanediyldioxydibenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or other reduced forms.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions result in various substituted aromatic compounds .
Scientific Research Applications
4,4-Butanediyldioxydibenzoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of high-performance polymers, resins, and other materials .
Mechanism of Action
The mechanism of action of 4,4-Butanediyldioxydibenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the context of its use and the specific biological system being studied .
Comparison with Similar Compounds
4,4-Butanediyldioxydibenzoic acid can be compared with other similar compounds, such as:
4,4’-Biphenyldiboronic Acid: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications.
4,4’-Oxydibenzoic Acid: Another related compound with a different linker, resulting in variations in reactivity and use.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C18H18O6 |
---|---|
Molecular Weight |
330.3 g/mol |
IUPAC Name |
2-[4-(2-carboxyphenoxy)butoxy]benzoic acid |
InChI |
InChI=1S/C18H18O6/c19-17(20)13-7-1-3-9-15(13)23-11-5-6-12-24-16-10-4-2-8-14(16)18(21)22/h1-4,7-10H,5-6,11-12H2,(H,19,20)(H,21,22) |
InChI Key |
OMIIMKOQSJRAGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OCCCCOC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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